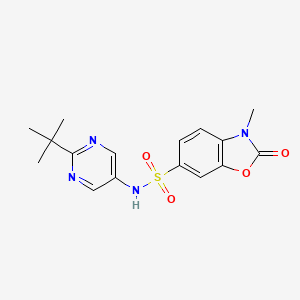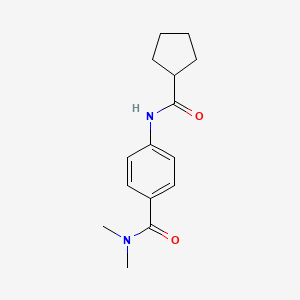![molecular formula C19H20N4O5S2 B7534411 [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B7534411.png)
[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzothiadiazole family, which is known for its diverse range of biological activities.
作用機序
The mechanism of action of [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate is not fully understood, but it is thought to involve the binding of the compound to specific biomolecules. This binding can lead to changes in the structure and function of these biomolecules, which can have a range of effects on cellular processes. Additionally, the fluorescent properties of this compound allow for its use as a tool for studying the behavior of various biomolecules in living cells.
Biochemical and Physiological Effects:
Studies have shown that [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate can have a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphatases. Additionally, [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate has been shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate is its fluorescent properties, which allow for its use as a tool for studying biological systems. Additionally, this compound has been shown to have a high affinity for certain biomolecules, making it useful for studying their behavior in living cells. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate. One area of interest is in the development of new fluorescent probes based on this compound, which could have improved properties and applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Finally, studies are needed to assess the safety and toxicity of [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate in various experimental systems.
合成法
The synthesis of [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with ethyl oxalyl chloride to form an intermediate product. This intermediate is then reacted with diethyl sulfite to yield the final product. The synthesis of this compound has been well-documented in the scientific literature, and various modifications have been made to improve the yield and purity of the final product.
科学的研究の応用
[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the development of fluorescent probes for imaging biological systems. This compound has been shown to selectively bind to certain proteins and enzymes, allowing for their visualization and tracking in living cells. Additionally, [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
特性
IUPAC Name |
[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-3-23(4-2)30(26,27)14-8-5-7-13(11-14)19(25)28-12-17(24)20-15-9-6-10-16-18(15)22-29-21-16/h5-11H,3-4,12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXVLDKKGYSCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)OCC(=O)NC2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-methylpyrazol-1-yl)ethanone](/img/structure/B7534333.png)

![2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7534338.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534347.png)
![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7534360.png)
![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole](/img/structure/B7534389.png)

![1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7534418.png)

![2-[[4-(4-Methoxyphenyl)-5-(1-piperidin-1-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7534430.png)

